Product packaging for 7-Bromo-6-Chloro-4(3H)-Quinazolinone(Cat. No.:CAS No. 17518-98-8)

7-Bromo-6-Chloro-4(3H)-Quinazolinone

カタログ番号: B023688
CAS番号: 17518-98-8
分子量: 259.49 g/mol
InChIキー: RFCXXKWROOFQSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

7-Bromo-6-chloro-4(3H)-quinazolinone (CAS 17518-98-8) is a halogenated quinazolinone derivative with a molecular formula of C₈H₄BrClN₂O and a molar mass of 259.49 g/mol . Its structure features bromine and chlorine substituents at positions 7 and 6, respectively, on the quinazolinone core.

The quinazolinone scaffold is historically significant, first synthesized via the Niementowski reaction in 1895 . Derivatives of 4(3H)-quinazolinone are renowned for their pharmacological versatility, including antimicrobial, antitumor, and kinase-inhibitory activities .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2O B023688 7-Bromo-6-Chloro-4(3H)-Quinazolinone CAS No. 17518-98-8

特性

IUPAC Name

7-bromo-6-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCXXKWROOFQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512631
Record name 7-Bromo-6-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17518-98-8
Record name 7-Bromo-6-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(3H)-Quinazolinone, 7-bromo-6-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.162.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

7-Bromo-6-Chloro-4(3H)-Quinazolinone is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrClN2O, with a molecular weight of approximately 232.49 g/mol. The compound features a quinazolinone core characterized by a fused benzene and pyrimidine ring system, with bromine and chlorine substituents at the 7 and 6 positions, respectively. It appears as a yellow solid and exhibits stability under various conditions, making it suitable for further chemical manipulation and study.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been studied for its anticancer activity. Various studies have demonstrated its cytotoxic effects against different cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • SW-480 (colorectal cancer)

In vitro studies revealed that this compound exhibits dose-dependent cytotoxicity, with IC50 values indicating potent activity against these cell lines. For instance, one study reported IC50 values of approximately 5.9 µM for A549 cells, showcasing its potential as an effective anticancer agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve interactions with key biological targets such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and progression. Inhibition of EGFR autophosphorylation has been noted in related quinazoline derivatives, suggesting a similar pathway may be relevant for this compound .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • One-Step Reaction : Synthesized from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate.
  • Multi-Step Synthesis : Involves various precursors and reagents to achieve higher yields.

The one-step method is particularly noted for its efficiency in producing the compound with minimal steps .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-ChloroquinazolineChlorine at position 6Antimicrobial activity
7-BromoquinazolineBromine at position 7Anticancer properties
4(3H)-QuinazolinoneBase structure without halogensGeneral quinazolinone activity

The specific combination of bromine and chlorine substituents in this compound may enhance its biological activity compared to other compounds in the quinazolinone family .

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Anticancer Research : A study evaluated the cytotoxic effects of synthesized quinazoline derivatives against multiple cancer cell lines, demonstrating that modifications to the structure could significantly enhance efficacy.
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed promising results against resistant bacterial strains, indicating potential uses in treating infections where traditional antibiotics fail .

科学的研究の応用

Anticoccidial Drug Development

One of the primary applications of 7-Bromo-6-Chloro-4(3H)-Quinazolinone is in the synthesis of halofuginone, an effective anticoccidial drug used in veterinary medicine to combat coccidiosis in poultry. Halofuginone acts against various Eimeria species, including those resistant to other treatments. The synthesis involves a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate, demonstrating high yield and low production costs .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.

Anticancer Research

Studies have shown that this compound may possess cytotoxic activity against various cancer cell lines. Ongoing investigations are focused on elucidating its mechanisms of action and exploring structural modifications that could enhance its efficacy as an anticancer agent.

Structural Modifications

Modifying the structure of this compound may lead to the discovery of new compounds with enhanced biological activity and improved drug-like properties. Such modifications could optimize the compound's efficacy while minimizing side effects.

類似化合物との比較

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues with Halogen Substituents

Compound Name Substituents Molecular Formula Key Properties/Activities References
7-Bromo-6-chloro-4(3H)-quinazolinone Br (C7), Cl (C6) C₈H₄BrClN₂O Anticoccidial intermediate; anti-inflammatory activity via COX-2 inhibition .
6-Bromo-7-chloro-4(1H)-quinazolinone Br (C6), Cl (C7) C₈H₄BrClN₂O Positional isomer of the target compound; limited data on biological activity .
7-Fluoro-6-nitroquinazolin-4(3H)-one F (C7), NO₂ (C6) C₈H₄FN₃O₂ Key intermediate in kinase inhibitors; nitro group enhances redox activity .
6-Bromo-7-methylquinazolin-4(3H)-one Br (C6), CH₃ (C7) C₉H₇BrN₂O Methyl group (electron-donating) reduces reactivity compared to halogenated analogues .

Anti-Inflammatory Activity Comparison

highlights the impact of substituents on anti-inflammatory efficacy in quinazolinones:

  • 6,8-Dibromo-4(3H)-quinazolinone: Maximum edema inhibition (76%) due to dual electron-withdrawing Br groups .
  • 7-Nitro-substituted : Moderate activity (68%) attributed to nitro’s strong electron-withdrawing effect .
  • This compound: Combines Br and Cl for balanced lipophilicity and target affinity, showing ~65% inhibition .
  • Unsubstituted quinazolinone: Least active (42%), emphasizing the necessity of electronegative substituents .

準備方法

Pharmacological Relevance

4(3H)-Quinazolinone derivatives exhibit broad pharmacological activities, including antimicrobial, antitumor, and anticonvulsant properties. The bromo-chloro substitution pattern in this compound enhances its bioactivity, making it indispensable for developing halofuginone hydrobromide, which targets protozoal infections in livestock.

Industrial Demand and Challenges

Global reliance on halofuginone hydrobromide has driven the need for scalable synthesis of its precursor. Traditional methods faced challenges such as low yields (50–60%), isomer formation, and costly starting materials like 5-bromo-4-chloro-2-aminobenzoic acid. These limitations spurred innovation toward streamlined processes.

Conventional Multi-Step Synthesis

Reaction Pathway and Mechanism

The historical route begins with m-chlorotoluene , proceeding through bromination, oxidation, amination, and cyclization (Reaction 1):

m-ChlorotolueneFeCl3Br22,4-Dibromo-5-chlorotolueneKMnO4Oxidation2,4-Dibromo-5-chlorobenzoic acid\text{m-Chlorotoluene} \xrightarrow[\text{FeCl}3]{\text{Br}2} \text{2,4-Dibromo-5-chlorotoluene} \xrightarrow[\text{KMnO}4]{\text{Oxidation}} \text{2,4-Dibromo-5-chlorobenzoic acid}
Cu2ONH32-Amino-4-bromo-5-chlorobenzoic acidDMFHCONH2This compound\xrightarrow[\text{Cu}2\text{O}]{\text{NH}3} \text{2-Amino-4-bromo-5-chlorobenzoic acid} \xrightarrow[\text{DMF}]{\text{HCONH}2} \text{this compound}

This method requires four steps, with the oxidation of 2,4-dibromo-5-chlorotoluene to the benzoic acid derivative being particularly inefficient (yields <70%).

Limitations and Isomer Formation

A major drawback is the generation of 4-bromoisatin during the cyclization step, necessitating costly purification. Additionally, the use of toxic solvents like DMF and stoichiometric oxidants like potassium permanganate raises environmental concerns.

Modern Single-Step Synthesis

Reaction Optimization and Catalysts

The advanced method condenses the synthesis into a single step using 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate (Reaction 2):

2,4-Dibromo-5-chlorobenzoic acid+Formamidine acetateCuCl, KICH3CNThis compound\text{2,4-Dibromo-5-chlorobenzoic acid} + \text{Formamidine acetate} \xrightarrow[\text{CuCl, KI}]{\text{CH}_3\text{CN}} \text{this compound}

Key components include:

  • Catalysts : Cuprous chloride (CuCl, 0.02–0.05 wt%) and potassium iodide (KI, 0.4–3.1 wt%).

  • Solvent : Acetonitrile, enabling solvent recovery and reuse.

  • Base : Potassium hydroxide (0.35–0.66 wt%) for deprotonation.

Yield and Process Efficiency

Under reflux conditions (76–120°C, 12–20 hours), this method achieves 83–87% yield (Table 1). The streamlined process eliminates intermediate isolation, reducing waste and production time.

Table 1: Comparative Analysis of Synthesis Methods

ParameterConventional MethodSingle-Step Method
Steps41
Yield (%)50–6083–87
Key CatalystFeCl₃CuCl/KI
SolventDMFAcetonitrile
Isomer FormationYesNo
Industrial ScalabilityLowHigh

Mechanistic Insights and Reaction Dynamics

Role of Dual Catalysts

Copper(I) chloride facilitates Ullmann-type coupling, enabling C–N bond formation between the benzoic acid and formamidine acetate. Potassium iodide acts as a phase-transfer catalyst, enhancing reagent solubility in acetonitrile.

Solvent and Temperature Effects

Acetonitrile’s high dielectric constant (ε=37.5\varepsilon = 37.5) promotes polar transition states, accelerating cyclization. Reaction rates double when temperatures increase from 76°C to 120°C, adhering to the Arrhenius equation (k=AeEa/RTk = A e^{-E_a/RT}).

Purification and Environmental Impact

Filtration and Activated Carbon Treatment

Post-reaction, the mixture is cooled to 20–30°C, filtered, and treated with activated carbon (0.03–0.05 wt%) to adsorb impurities. Acidification with HCl (pH 2–3) precipitates the product, yielding >99% purity after drying.

Solvent Recovery and Waste Reduction

Acetonitrile recovery exceeds 90%, reducing raw material costs by 40% compared to DMF-based processes. The method generates 30% less hazardous waste, aligning with green chemistry principles.

Industrial Applications and Scalability

Case Study: Pilot-Scale Production

A pilot plant using the single-step method produced 100 kg of this compound with 85% yield and 98.5% purity. Energy consumption was 20% lower than traditional methods, validating its industrial viability.

Cost-Benefit Analysis

Raw material costs for the single-step method are $12/kg versus $28/kg for the conventional route, primarily due to cheaper starting materials and reduced catalyst usage .

Q & A

Q. What are the established synthetic methodologies for 7-Bromo-6-Chloro-4(3H)-Quinazolinone?

The synthesis of this compound derivatives can be achieved through:

  • Copper-catalyzed domino synthesis : Utilizing (hetero)arylmethyl halides and bromoacetate under reflux conditions with CuI as a catalyst, achieving yields >70% .
  • Acceptorless dehydrogenative coupling : Reacting o-aminobenzamides with methanol as a C1 source under Pd/C catalysis, enabling solvent-free conditions .
  • Condensation reactions : Using anthranilic acid derivatives with formamide or triethyl orthoformate at elevated temperatures (120–150°C) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., bromo and chloro groups at C7 and C6, respectively) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., observed m/z 317.91 for C₉H₅BrClN₂O) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What is the known biological activity profile of this compound?

The compound exhibits:

  • Anti-proliferative activity : Halofuginone (a derivative) inhibits collagen synthesis and shows efficacy in cancer models by targeting TGF-β signaling .
  • Anti-parasitic properties : Demonstrated in Plasmodium and Toxoplasma studies via inhibition of prolyl-tRNA synthetase .
  • Immunomodulatory effects : Suppresses Th17 differentiation, relevant for autoimmune disease research .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-cancer efficacy of this compound derivatives?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at C2 to enhance EGFR/VEGFR inhibition .
  • Hybridization strategies : Conjugate with thiazolidinone or pyrimidine moieties to improve binding affinity (IC₅₀ < 1 µM in breast cancer cells) .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity against PTP1B, a target in diabetes-linked cancers .

Q. What strategies mitigate toxicity while maintaining potency in this compound derivatives?

  • Prodrug design : Mask the 3-hydroxy-2-piperidinyl group with acetyl or PEG moieties to reduce acute toxicity (LD₅₀ > 800 mg/kg in mice) .
  • Selective targeting : Incorporate folate or peptide conjugates to minimize off-target effects in healthy tissues .
  • Dose optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish safe therapeutic windows .

Develop a protocol for in vivo evaluation of this compound’s pharmacokinetics.

  • Animal models : Administer 10 mg/kg intravenously in Sprague-Dawley rats, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 h post-dose .
  • Analytical method : Quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL) using deuterated internal standards .
  • Key parameters : Calculate AUC (target > 5000 ng·h/mL), t₁/₂ (>6 h), and bioavailability (%F > 30%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-Chloro-4(3H)-Quinazolinone
Reactant of Route 2
Reactant of Route 2
7-Bromo-6-Chloro-4(3H)-Quinazolinone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。